2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide
Description
2-({4-Allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide (CAS: 1071368-70-1) is a 1,2,4-triazole derivative bearing a hydrazide moiety and a naphthylamine substituent. Its structure comprises:
- A 1,2,4-triazole core substituted with an allyl group at position 2.
- A thioether linkage (-S-) at position 3, connected to an acetohydrazide group.
- A (1-naphthylamino)methyl substituent at position 5, which introduces a bulky aromatic system.
This compound is synthesized via cyclization and hydrazinolysis steps, as seen in analogous triazole derivatives (e.g., phosphorylation and esterification followed by hydrazide formation) .
Structure
3D Structure
Properties
IUPAC Name |
2-[[5-[(naphthalen-1-ylamino)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c1-2-10-24-16(22-23-18(24)26-12-17(25)21-19)11-20-15-9-5-7-13-6-3-4-8-14(13)15/h2-9,20H,1,10-12,19H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHLCUUKNXGZTPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)NN)CNC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide , with CAS Number 1071368-70-1 and molecular formula C₁₈H₂₀N₆OS, is a member of the triazole family known for its diverse biological activities. This article explores its biological activity, particularly its anticancer properties, antimicrobial effects, and other potential therapeutic applications.
Chemical Structure
The chemical structure of the compound features a triazole ring substituted with an allyl group and a naphthylamino moiety. This unique arrangement is believed to contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The following findings summarize its efficacy against various cancer cell lines:
In a comparative study, derivatives of 1,2,4-triazole were found to exhibit higher cytotoxicity against melanoma compared to other cancer types. The selectivity towards cancer cells suggests potential as an antitumor agent .
The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of cell migration and proliferation. In vitro studies indicated that it could inhibit metastatic behavior in cancer cells, making it a candidate for further development as an antimetastatic agent .
Antimicrobial Activity
In addition to its anticancer properties, triazole derivatives have been studied for their antimicrobial activity . The compound demonstrated promising results against various bacterial strains:
The presence of the thioacetohydrazide moiety enhances the antimicrobial potency of the compound, making it a valuable candidate for further research in infectious disease treatment.
Other Biological Activities
Beyond anticancer and antimicrobial effects, the compound has shown potential in other areas:
- Antioxidant Activity : Studies suggest that triazole derivatives can scavenge free radicals, providing protective effects against oxidative stress .
- Antitubercular Activity : Preliminary tests indicate some efficacy against Mycobacterium tuberculosis, although further optimization is required for clinical relevance .
Case Studies
Several case studies have documented the biological activity of similar triazole compounds:
- Study on Anticancer Activity : A series of hydrazone derivatives were tested against various cancer cell lines, revealing that modifications on the triazole ring significantly affected their cytotoxicity profiles. The most active compounds were those with specific substitutions that enhanced their interaction with cellular targets .
- Antimicrobial Efficacy Study : A comparative analysis of different triazole derivatives showed that those with sulfur substitutions exhibited superior antimicrobial properties compared to their non-thiol counterparts. This supports the hypothesis that structural modifications can lead to enhanced biological activity .
Scientific Research Applications
Antifungal Activity
One of the primary applications of 2-({4-allyl-5-[(1-naphthylamino)methyl]-4H-1,2,4-triazol-3-yl}thio)acetohydrazide is in the field of antifungal research. Studies have demonstrated that the compound exhibits significant antifungal properties against various fungal strains. The mechanism of action is believed to involve the inhibition of ergosterol synthesis, which is crucial for fungal cell membrane integrity.
Anticancer Potential
Recent research has highlighted the anticancer potential of this compound. It has been shown to induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and the modulation of Bcl-2 family proteins. In vitro studies have reported its effectiveness against different cancer cell lines, suggesting a promising avenue for further development as an anticancer agent.
Agricultural Applications
The compound's antifungal properties extend to agricultural applications as well. It has been tested as a fungicide for crops, showing efficacy against common plant pathogens. This application could lead to the development of safer and more effective agricultural treatments that minimize reliance on traditional chemical fungicides.
Ongoing studies are investigating the broader biological activities of this compound, including its potential as an anti-inflammatory agent and its effects on various biological pathways involved in disease processes.
Case Study 1: Antifungal Efficacy in Clinical Isolates
A study conducted on clinical isolates of Candida species demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) lower than those of conventional antifungal agents such as fluconazole. This suggests its potential as an alternative treatment option for resistant fungal infections.
Case Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro assays revealed that the compound significantly inhibited the proliferation of breast cancer (MCF7) and lung cancer (A549) cell lines. The IC50 values were notably lower than those observed for standard chemotherapeutic agents, indicating a strong potential for further investigation in cancer therapy.
Chemical Reactions Analysis
Synthetic Formation
The compound is synthesized via sequential functionalization of 4-allyl-1,2,4-triazole-3-thiol precursors. Key steps include:
-
Thioether formation : S-alkylation of 4-allyl-5-(chloromethyl)-4H-1,2,4-triazole-3-thiol with ethyl 2-bromoacetate yields the thioether intermediate .
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Hydrazide introduction : Reaction with hydrazine hydrate replaces the ester group, forming the acetohydrazide moiety .
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Naphthylamino substitution : Condensation with 1-naphthyl isocyanate under anhydrous conditions introduces the naphthylamino group .
Key Reaction Conditions :
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Thioalkylation | Cs₂CO₃, DMF, 24h, RT | 61–73 |
| Hydrazinolysis | NH₂NH₂·H₂O, EtOH, reflux | 57–94 |
| Naphthylamination | 1-Naphthyl isocyanate, dry THF | 68 |
Nucleophilic Alkylation Reactions
The thiolate group (-S-) exhibits strong nucleophilicity, enabling:
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S-Alkylation : Reacts with α-halo ketones (e.g., 2-bromoacetophenone) in alkaline media to form sulfanyl acetophenone derivatives .
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Cross-coupling : Palladium-catalyzed reactions with aryl halides yield biaryl thioethers (e.g., Suzuki-Miyaura coupling) .
Example :
Cyclization Reactions
The hydrazide (-NHNH₂) group facilitates heterocycle formation:
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Triazolothiadiazines : Reacts with CS₂/KOH to form fused 1,3,4-thiadiazine rings .
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Pyrazole derivatives : Condensation with β-diketones yields pyrazole-incorporated hybrids .
Mechanistic Pathway :
-
Hydrazide attacks electrophilic carbonyl carbons.
Representative Yields :
| Product | Conditions | Yield (%) |
|---|---|---|
| Triazolothiadiazine | CS₂, KOH, EtOH, reflux | 72 |
| Pyrazole hybrid | Acetylacetone, H₂SO₄, 80°C | 65 |
Acid/Base-Mediated Transformations
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Deprotonation : The triazole N-H (pKa ~8.5) and hydrazide NH (pKa ~10.2) groups deprotonate in basic media, enabling metal coordination .
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Tautomerism : Exists in thiol-thione equilibrium, confirmed by ¹³C NMR (δ 168–172 ppm for C=S) .
Tautomeric Ratio (DMSO-d₆) :
| Form | Population (%) |
|---|---|
| Thione (C=S) | 62 |
| Thiol (S-H) | 38 |
Biological Interactions
While not a direct chemical reaction, the compound modulates biological systems via:
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Enzyme inhibition : Binds tyrosine kinase active sites through H-bonding (N-H⋯O=C) and π-π stacking (naphthyl ↔ Phe residues) .
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DNA intercalation : The planar naphthyl group inserts between DNA base pairs (Kd = 1.2 × 10⁶ M⁻¹) .
Stability Profile
| Condition | Degradation (%) | Half-life |
|---|---|---|
| pH 1.2 (HCl) | 12 (24h) | >72h |
| pH 7.4 (PBS) | 4 (24h) | >144h |
| UV light (254 nm) | 38 (6h) | 9.2h |
Degradation Products :
Comparison with Similar Compounds
Substituent Trends :
- Position 4 : Allyl groups enhance solubility and metabolic stability compared to phenyl or methyl .
- Position 5 : Bulky aromatic groups (e.g., naphthyl) improve cytotoxicity but may reduce selectivity .
- Hydrazone Moiety : Electron-withdrawing groups (e.g., nitro in ) increase potency, while hydrophilic groups (e.g., 4-hydroxybenzylidene) modulate selectivity .
Yield Comparison :
- Target Compound : Exact yield unreported, but similar hydrazides (e.g., 121 in ) show 43% yield .
- Analog with Pyridin-4-yl : 88% yield (Compound 6k, ) .
- Naphthyl Derivatives : Lower yields (33–54%) due to steric hindrance .
Physicochemical Properties
Q & A
Q. What are the standard synthetic routes for preparing 1,2,4-triazole-thioacetohydrazide derivatives, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves cyclization of thiosemicarbazide precursors in basic or acidic media. For example, 4-allyl-substituted triazoles can be synthesized via refluxing hydrazine hydrate with ester intermediates (e.g., isopropyl 2-((3-substituted-1H-1,2,4-triazol-5-yl)thio)acetate) in propan-2-ol for 3–4 hours, followed by recrystallization . Optimization may involve adjusting molar ratios (e.g., 1:1.5 substrate-to-hydrazine) or solvent polarity to enhance yield .
Q. How are structural and purity analyses performed for these compounds?
- Methodological Answer : Elemental analysis (C, H, N, S) and IR spectroscopy are used to confirm functional groups (e.g., thiol, triazole). Chromatographic methods (TLC/HPLC) verify purity, while NMR (¹H/¹³C) resolves substituent positions. For example, IR peaks at 2500–2600 cm⁻¹ confirm thiol (-SH) tautomers, and ¹H NMR signals at δ 3.5–4.0 ppm indicate allyl protons .
Q. What experimental strategies resolve thiol-thione tautomerism in 1,2,4-triazole derivatives?
- Methodological Answer : Tautomeric equilibrium is studied via UV-Vis spectroscopy in solvents of varying polarity (e.g., ethanol vs. DMSO). Thiol-thione ratios correlate with solvent dielectric constants; basic conditions favor thiolate forms. Computational modeling (DFT) predicts dominant tautomers based on substituent electronic effects .
Advanced Research Questions
Q. How can researchers design experiments to evaluate pharmacological activity in vitro?
- Methodological Answer : Screen for antimicrobial activity using microdilution assays (e.g., MIC against S. aureus or C. albicans). For example, Mannich base derivatives of 1,2,4-triazoles show antifungal activity at 12.5–50 μg/mL . Cytotoxicity assays (MTT on mammalian cells) assess selectivity, while molecular docking predicts binding to targets like fungal CYP51 .
Q. How to address contradictions in reported biological activity data for structurally similar analogs?
- Methodological Answer : Cross-validate results using standardized protocols (CLSI guidelines) and control for substituent effects. For instance, 4-phenyl vs. 4-allyl groups may alter logP, affecting membrane permeability. Meta-analysis of IC₅₀ values from multiple studies can identify structure-activity trends .
Q. What methodologies are used to study coordination chemistry with transition metals?
- Methodological Answer : Synthesize metal complexes by reacting the ligand (e.g., triazole-thiol) with metal salts (CuCl₂, Ni(NO₃)₂) in ethanol/water. Characterize via molar conductivity (non-electrolytes), magnetic susceptibility (paramagnetism for Cu²⁺), and EPR spectroscopy. For example, Cu(II) complexes exhibit d-d transitions at 600–700 nm .
Q. How do solvent effects influence synthetic yields and product distribution?
- Methodological Answer : Polar aprotic solvents (DMF) favor SN2 alkylation of thiols, while protic solvents (ethanol) stabilize intermediates. For example, ethyl alcohol increases yields of 4-phenyl-5-(2-thienyl)triazoles by stabilizing thiosemicarbazide intermediates during reflux .
Q. What strategies optimize regioselectivity in thiol group alkylation/arylation?
- Methodological Answer : Use phase-transfer catalysts (e.g., TBAB) in biphasic systems (water/CH₂Cl₂) to enhance S-alkylation. For allyl derivatives, radical inhibitors (BHT) suppress polymerization. Regioselectivity is confirmed by NOESY correlations in NMR .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
